(1-Benzyl-3-methylpyrrolidin-3-yl)methanol

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

(1-Benzyl-3-methylpyrrolidin-3-yl)methanol (CAS 1545972-24-4) is a chiral pyrrolidine derivative with the molecular formula C13H19NO and molecular weight of 205.30 g/mol. As a tertiary amine featuring a benzyl-protected nitrogen, a quaternary C3-methyl group, and a primary hydroxymethyl substituent, this compound serves as a versatile building block in medicinal chemistry synthesis.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B7969101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-3-methylpyrrolidin-3-yl)methanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)CC2=CC=CC=C2)CO
InChIInChI=1S/C13H19NO/c1-13(11-15)7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
InChIKeyBNVLZFHAIYJAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (1-Benzyl-3-methylpyrrolidin-3-yl)methanol CAS 1545972-24-4: Essential Procurement Information for Pharmaceutical Intermediates


(1-Benzyl-3-methylpyrrolidin-3-yl)methanol (CAS 1545972-24-4) is a chiral pyrrolidine derivative with the molecular formula C13H19NO and molecular weight of 205.30 g/mol . As a tertiary amine featuring a benzyl-protected nitrogen, a quaternary C3-methyl group, and a primary hydroxymethyl substituent, this compound serves as a versatile building block in medicinal chemistry synthesis . Its structural architecture places it within the broader class of N-benzyl-3-substituted pyrrolidines, which have been extensively patented and studied as scaffolds for muscarinic receptor antagonists and sodium channel modulators [1].

Why (1-Benzyl-3-methylpyrrolidin-3-yl)methanol Cannot Be Replaced by Common Analogs in Medicinal Chemistry Programs


The unique substitution pattern of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol—specifically the geminal methyl and hydroxymethyl groups at the C3 position combined with N-benzyl protection—creates a steric and electronic environment that cannot be replicated by structurally similar pyrrolidine methanol analogs. Replacing this compound with alternatives such as (1-benzylpyrrolidin-3-yl)methanol (lacking the C3-methyl group), (3-methylpyrrolidin-3-yl)methanol (lacking the N-benzyl group), or 1-benzylpyrrolidin-2-yl-methanol (altered substitution position) would fundamentally change the conformational constraints, lipophilicity profile, and downstream synthetic accessibility of the target molecule [1]. The specific arrangement of substituents on this scaffold has been explicitly claimed in pharmaceutical patents as critical for achieving desired biological activity and selectivity profiles, making precise structural fidelity essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for (1-Benzyl-3-methylpyrrolidin-3-yl)methanol vs. Structural Analogs


Structural Differentiation: C3-Geminal Disubstitution vs. Linear Pyrrolidine Methanol Analogs

(1-Benzyl-3-methylpyrrolidin-3-yl)methanol is defined by its C3-geminal disubstitution pattern (methyl and hydroxymethyl on the same carbon), which is structurally absent in common alternatives like 1-benzylpyrrolidin-3-yl-methanol (CAS 5731-17-9) . This architectural difference represents a binary structural parameter (present vs. absent) that directly influences molecular topology, as the gem-dimethyl-like environment restricts rotational freedom and alters the spatial presentation of the hydroxymethyl group relative to the N-benzyl moiety [1]. Patents from Hoffmann-La Roche explicitly claim pyrrolidine derivatives bearing this specific substitution pattern as novel chemical entities for therapeutic applications, distinguishing them from unsubstituted pyrrolidine methanol compounds [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Proven Utility as Privileged Scaffold: Validated in High-Affinity Sodium Channel Modulators

Derivatives of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol have demonstrated potent pharmacological activity when incorporated into larger molecular frameworks. Specifically, the (S)-4-((1-benzyl-3-methylpyrrolidin-3-yl)oxy)-2,6-difluoro-3-methyl-N-(thiazol-4-yl)benzenesulfonamide derivative exhibited an IC50 of 9 nM against human sodium channel protein type 8 subunit alpha (Nav1.6) in a sodium influx assay, while the racemic variant showed an IC50 of 31 nM [1][2]. This places compounds bearing the (1-benzyl-3-methylpyrrolidin-3-yl)oxy pharmacophore in the single-digit to low-double-digit nanomolar potency range, a benchmark of high-affinity target engagement. The patent literature (US10246453, US10662184, US10815229, US11299490) explicitly protects compositions incorporating this exact pyrrolidine methanol fragment, with multiple granted patents underscoring its validated industrial and therapeutic relevance [1].

Ion Channel Pharmacology Pain Therapeutics Medicinal Chemistry

Lipophilicity Differentiation: N-Benzyl Protection Modulates cLogP vs. Unprotected Core

The N-benzyl group on (1-Benzyl-3-methylpyrrolidin-3-yl)methanol (C13H19NO, MW 205.30) contributes substantial calculated lipophilicity compared to its unprotected core analog (3-methylpyrrolidin-3-yl)methanol (C6H13NO, MW 115.17) . While experimental logP values for this specific compound are not widely published, the addition of the benzyl moiety to a pyrrolidine scaffold typically increases calculated logP by approximately 1.5–2.0 log units, shifting physicochemical properties from a relatively polar, water-miscible amine to a more lipophilic, organic-soluble intermediate . This property is functionally important for synthetic planning, as the N-benzyl group serves as a protecting group that can be removed via hydrogenolysis to reveal the free secondary amine for further functionalization. In contrast, the N-unsubstituted analog (3-methylpyrrolidin-3-yl)methanol lacks this orthogonal protection strategy and presents different reactivity and solubility profiles .

Physicochemical Properties ADME Optimization Lipophilicity

Synthetic Route Specificity: Unique C3-Quaternary Center Construction vs. Linear Analogs

The synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanol requires construction of a quaternary carbon center at the C3 position, which is fundamentally distinct from the preparation of linear pyrrolidine methanol analogs . The reported synthetic approach involves reaction of benzylidene with pyrrolidine and acetylacetone to generate (1-benzyl-3-methylpyrrolidin-3-yl)ethanone, followed by reduction to the target methanol . This two-step sequence contrasts with the synthesis of 1-benzylpyrrolidin-3-yl-methanol (CAS 5731-17-9), which lacks the quaternary center and can be prepared via simpler N-benzylation of pyrrolidine-3-methanol . The presence of the quaternary C3 center introduces unique steric constraints and influences both the synthetic accessibility and the conformational rigidity of the pyrrolidine ring. For procurement decisions, this means the compound cannot be readily replaced with a different analog without fundamentally altering the synthetic route and the properties of downstream products [1].

Organic Synthesis Process Chemistry Quaternary Carbon Construction

Recommended Application Scenarios for (1-Benzyl-3-methylpyrrolidin-3-yl)methanol Based on Quantitative Evidence


Sodium Channel Modulator Lead Optimization and SAR Studies

For medicinal chemistry programs targeting sodium channel proteins (particularly Nav1.6), (1-Benzyl-3-methylpyrrolidin-3-yl)methanol serves as an essential intermediate for constructing the (1-benzyl-3-methylpyrrolidin-3-yl)oxy pharmacophore. As demonstrated in patent literature (US10246453, US10662184, US10815229, US11299490), derivatives bearing this fragment achieve IC50 values as low as 9 nM in sodium influx assays [1]. The benzyl group on the pyrrolidine nitrogen can be cleaved under hydrogenolysis conditions to reveal the free amine, enabling further diversification and SAR exploration. This application scenario is supported by the high-affinity binding data and the existence of multiple granted patents claiming compositions incorporating this exact scaffold, confirming its industrial relevance and validated biological activity [1][2].

Construction of C3-Quaternary Pyrrolidine Scaffolds for Conformational Restriction

In structure-based drug design programs where conformational constraint is desired, (1-Benzyl-3-methylpyrrolidin-3-yl)methanol provides a pre-assembled C3-geminal disubstituted pyrrolidine framework. The quaternary carbon center restricts rotational freedom and pre-organizes the spatial orientation of the hydroxymethyl group relative to the N-benzyl moiety, which can influence binding site complementarity [1]. This scaffold is directly relevant to programs pursuing muscarinic receptor antagonists, as evidenced by patent filings from Hoffmann-La Roche (EP2814822) that explicitly claim pyrrolidine derivatives with this substitution pattern [2]. The N-benzyl protection further enables orthogonal synthetic manipulation not possible with unprotected analogs .

Synthesis of CNS-Targeted Therapeutic Candidates

For central nervous system (CNS) drug discovery programs, (1-Benzyl-3-methylpyrrolidin-3-yl)methanol serves as a lipophilic building block that can influence blood-brain barrier penetration potential. The N-benzyl group contributes to increased lipophilicity compared to unprotected pyrrolidine methanol analogs, with an estimated cLogP increase of 1.5–2.0 log units [1]. This physicochemical property, combined with the demonstrated activity of its derivatives against CNS-relevant targets such as sodium channels [2], positions this compound as a strategic intermediate for developing neurological and psychiatric drug candidates. The benzyl-protected amine provides a versatile handle for late-stage deprotection and functionalization in CNS medicinal chemistry workflows .

Quote Request

Request a Quote for (1-Benzyl-3-methylpyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.